methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate
Description
Methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate is a heterocyclic compound featuring a benzo[e]indole core substituted with a methoxy group at position 5 and a methyl ester at position 2. This structure combines aromaticity with electron-donating (methoxy) and polar (ester) functional groups, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-18-14-8-12-11(7-13(16-12)15(17)19-2)9-5-3-4-6-10(9)14/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAGLNZWBUWOGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(N2)C(=O)OC)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate typically involves the Fischer indole cyclization reaction. This reaction is carried out in the presence of glacial acetic acid and concentrated hydrochloric acid, which affords the desired indole product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
Chemistry
Methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate serves as a valuable building block in organic synthesis. Its structure allows for various chemical reactions, including:
- Oxidation : Can be oxidized to form quinones.
- Reduction : Capable of being reduced to dihydro derivatives.
- Substitution Reactions : The indole ring can be functionalized with different substituents.
These reactions are critical for developing more complex molecules used in pharmaceuticals and agrochemicals .
Biology
Research has indicated that this compound exhibits several biological activities:
- Antiviral Activity : Studies suggest potential efficacy against viral infections.
- Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation through modulation of specific molecular targets .
- Antimicrobial Effects : Demonstrated activity against various pathogens, making it a candidate for developing new antimicrobial agents .
Medicine
The therapeutic potential of this compound is being explored in several areas:
- Cancer Treatment : It has been studied as a potential agent for targeting cancer cells through various mechanisms, including enzyme inhibition related to cell growth and survival pathways .
- Neuroprotection : Recent studies have investigated its role as a preconditioning agent against ischemic injury in the brain, targeting mitochondrial functions .
Industry
This compound is utilized in the development of:
- Pharmaceuticals : Its diverse biological activities make it suitable for drug development.
- Agrochemicals : Potential applications in crop protection products due to its antimicrobial properties .
Data Table of Applications
| Application Area | Specific Uses | Mechanism/Function |
|---|---|---|
| Chemistry | Building block for synthesis | Reacts via oxidation, reduction, and substitution |
| Biology | Antiviral, anticancer, antimicrobial | Modulates cellular pathways, inhibits proliferation |
| Medicine | Cancer therapy, neuroprotection | Targets enzymes and cellular mechanisms |
| Industry | Pharmaceuticals, agrochemicals | Development of new drugs and protective agents |
Case Study 1: Anticancer Activity
A study published in Free Radical Biology & Medicine highlighted the compound's role as an inhibitor of dihydrolipoamide dehydrogenase (DLDH), which is implicated in cancer cell metabolism. The compound was shown to enhance the efficacy of existing chemotherapy agents by sensitizing cancer cells to treatment .
Case Study 2: Neuroprotection
Research demonstrated that administering this compound conferred protection against ischemic stroke injury by modulating mitochondrial function. This was attributed to its ability to inhibit DLDH, thereby reducing oxidative stress and promoting cell survival during ischemic episodes .
Mechanism of Action
The mechanism of action of methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of cancer cell proliferation, reduction of inflammation, and antiviral effects .
Comparison with Similar Compounds
Structural Analogues with Variations at Position 5
Key Findings :
- Methoxy vs. Benzyloxy : The methoxy group (electron-donating) enhances aromatic stability, whereas benzyloxy introduces steric bulk and lipophilicity, affecting solubility and metabolic stability.
- Methoxy vs.
Ester Group Variations
Key Findings :
- Methyl vs. Ethyl Esters : Ethyl esters (e.g., ) are ~20% more lipophilic (calculated logP difference), impacting membrane permeability.
- Amino Substituents: Amino groups () enable protonation at physiological pH, altering solubility and receptor interactions.
Core Structure Modifications
Key Findings :
Biological Activity
Overview
Methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate is a derivative of indole, a heterocyclic compound that is prevalent in various natural products and pharmaceuticals. This compound has garnered attention due to its diverse biological activities, which include antiviral, anti-inflammatory, anticancer, and antimicrobial properties. The following sections detail the biological activities, mechanisms of action, and relevant research findings related to this compound.
Biological Activities
-
Antiviral Activity
- This compound has shown potential efficacy against various viral infections. Its mechanism may involve the inhibition of viral replication through interaction with viral proteins or host cell pathways.
-
Anti-inflammatory Effects
- The compound may reduce inflammation by modulating biochemical pathways associated with inflammatory responses. Research indicates that indole derivatives can suppress pro-inflammatory cytokines and inhibit pathways such as NF-kB.
-
Anticancer Properties
- Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been reported to preferentially suppress the growth of rapidly dividing A549 lung cancer cells compared to normal fibroblasts . Its anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation.
- Antimicrobial Activity
This compound interacts with multiple biological targets, leading to alterations in cellular processes:
- Biochemical Pathways : The compound modulates signaling pathways involved in inflammation and cancer progression.
- Cellular Interactions : It binds to specific receptors or enzymes, influencing their activity and downstream effects.
Comparative Analysis with Related Compounds
The following table outlines the structural features and notable activities of this compound compared to similar indole derivatives:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate | Amino group at position 6 | Antiviral activity against influenza A |
| Ethyl 3-((2-isonicotinoylhydrazono)methyl)-5-methyl-1H-indole-2-carboxylate | Isonicotinoylhydrazone moiety | Active against Mycobacterium tuberculosis |
| This compound | Methoxy group at position 5 | Antiviral, anti-inflammatory, anticancer |
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in treating neurodegenerative disorders through its neuroprotective properties. For example, derivatives of indole compounds have been shown to modulate oxidative stress pathways effectively, suggesting their utility in conditions like Parkinson’s disease .
In another study focusing on antimicrobial efficacy, the compound demonstrated significant antibacterial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), showcasing its potential as an alternative therapeutic agent in antibiotic-resistant infections .
Q & A
Basic Synthesis Methods
Q: What are the foundational synthetic routes for methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate? A: The compound is typically synthesized via Fischer indole synthesis or cyclocondensation reactions . For example:
- Fischer indole synthesis involves reacting a substituted phenylhydrazine with a carbonyl compound (e.g., ethyl pyruvate) under acidic conditions. Abnormal vs. normal products may arise depending on substituent positioning, as seen in ethyl 7-methoxyindole-2-carboxylate synthesis .
- Cyclocondensation methods, such as refluxing 3-formylindole-2-carboxylates with aminothiazolones in acetic acid, yield fused heterocyclic derivatives .
Advanced Synthesis: Reaction Optimization
Q: How can researchers minimize byproduct formation during indole ring closure? A: Key strategies include:
- Temperature control : Prolonged reflux in acetic acid (3–5 hours) improves crystallinity and purity .
- Substituent-directed synthesis : Electron-donating groups (e.g., methoxy at C5) influence regioselectivity. For instance, methoxy groups reduce steric hindrance, favoring normal Fischer indole products over chlorinated byproducts .
- Catalyst screening : Photochemical methods, such as [3+2] cycloadditions, enhance efficiency in synthesizing substituted indoles .
Structural Characterization Techniques
Q: What analytical methods confirm the structure of this compound? A:
Biological Activity & QSAR Modeling
Q: How can computational methods predict the bioactivity of this compound? A:
- 3D-QSAR models (CoMFA/CoMSIA) correlate steric/electrostatic fields with inhibitory activity. For example:
Data Contradiction Analysis
Q: How to resolve discrepancies in spectroscopic data between synthetic batches? A:
- Cross-validate techniques : Compare NMR with FT-IR (ester C=O stretch at ~1700 cm⁻¹) and elemental analysis.
- Byproduct identification : Use LC-MS to detect chlorinated byproducts (e.g., ethyl 6-chloroindole-2-carboxylate) from competing electrophilic substitution .
- Reaction monitoring : In situ IR or <sup>19</sup>F NMR tracks intermediate formation in photochemical syntheses .
Advanced Functionalization Strategies
Q: What methods enable selective modification of the indole scaffold? A:
- Protection/deprotection : Use Boc groups to shield NH during ester hydrolysis .
- Palladium-catalyzed cross-coupling : Introduce aryl/alkynyl groups at C3 or C5 via Suzuki-Miyaura reactions .
- Microwave-assisted synthesis : Reduces reaction time for heterocyclic ring formation (e.g., from 5 hours to 30 minutes) .
Stability and Storage Considerations
Q: How should researchers handle this compound to prevent degradation? A:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
